3-(Difluoromethyl)azetidine hydrochloride

Descripción

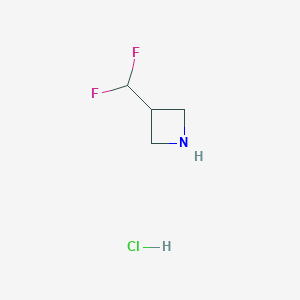

3-(Difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9) is a fluorinated azetidine derivative characterized by a difluoromethyl (-CF$_2$H) group attached to the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in drug discovery due to their conformational rigidity, which can enhance binding affinity and metabolic stability compared to larger cyclic amines . The incorporation of fluorine atoms, as seen in this compound, is a strategic modification to optimize physicochemical properties such as lipophilicity, bioavailability, and pharmacokinetics . This compound is part of a broader class of fluorinated building blocks used in the synthesis of pharmaceuticals targeting neurological disorders, inflammation, and infectious diseases .

Propiedades

IUPAC Name |

3-(difluoromethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-7-2-3;/h3-4,7H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMQWAUMUHQGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354792-76-9 | |

| Record name | Azetidine, 3-(difluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354792-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(difluoromethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiviral and Antibacterial Agents

The incorporation of difluoromethyl groups into drug molecules has been shown to enhance biological activity and metabolic stability. For instance, difluoromethylated azetidines have been explored as potential scaffolds for developing antiviral and antibacterial agents. The difluoromethyl group can modulate the lipophilicity of compounds, improving their pharmacokinetic properties .

Case Study:

A study demonstrated that azetidine derivatives with difluoromethyl substituents exhibited significant antibacterial activity against various strains of bacteria. The mechanism of action was linked to the inhibition of bacterial cell wall synthesis, making these compounds promising candidates for further development .

Synthetic Organic Chemistry

2.1 Building Block for Complex Molecules

3-(Difluoromethyl)azetidine hydrochloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its strained ring structure allows for unique reactivity patterns, making it suitable for various transformations such as nucleophilic ring-opening reactions and cycloadditions .

Table 1: Synthetic Transformations Using this compound

Late-Stage Functionalization

3.1 Difluoromethylation Processes

Recent advancements in late-stage difluoromethylation techniques have made it easier to incorporate the difluoromethyl group into existing drug candidates. This process enhances the pharmacological profile of these compounds by improving their selectivity and potency against target proteins .

Case Study:

A research team successfully applied late-stage difluoromethylation to a series of lead compounds, resulting in derivatives that exhibited improved binding affinity to their biological targets compared to their non-difluoromethylated counterparts .

4.1 ADME Properties

The addition of difluoromethyl groups has been shown to affect absorption, distribution, metabolism, and excretion (ADME) properties significantly. Studies indicate that compounds containing difluoromethyl groups tend to have higher permeability across biological membranes while maintaining lower lipophilicity compared to other fluorinated analogs .

Table 2: ADME Properties Comparison

| Compound Type | LogP | Permeability |

|---|---|---|

| Difluoromethyl-substituted | 2.4 | High |

| Non-difluoromethyl-substituted | 1.5 | Moderate |

Safety and Handling Considerations

While this compound presents numerous applications, it is essential to consider safety protocols due to its potential hazards. The compound is classified as harmful if swallowed and may cause skin irritation . Proper handling procedures should be followed in laboratory settings.

Mecanismo De Acción

The mechanism by which 3-(difluoromethyl)azetidine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Key Observations :

- Fluorine vs. Difluoromethyl : The -CF$_2$H group in this compound offers moderate lipophilicity compared to the more polar -F substituent in 3-fluoroazetidine hydrochloride. This balance may improve blood-brain barrier penetration .

- Aryl-Substituted Derivatives : Compounds like 3-(4-chlorophenyl)azetidine hydrochloride (CAS: 7606-31-7) demonstrate how aromatic substituents can shift applications toward serotonin reuptake inhibition or antimicrobial activity .

Physicochemical Properties

Fluorination significantly alters key properties:

- Lipophilicity (logP) : The -CF$2$H group in this compound provides a logP intermediate between -F (more hydrophilic) and -CF$3$ (more lipophilic) .

- Metabolic Stability : Difluorinated compounds like 3,3-difluoroazetidine hydrochloride exhibit reduced oxidative metabolism due to fluorine’s inertness, extending half-life .

- Solubility : 3-Fluoroazetidine hydrochloride’s smaller substituent improves aqueous solubility, advantageous for formulation .

Actividad Biológica

3-(Difluoromethyl)azetidine hydrochloride, with the chemical formula C4H7ClF2N and CAS number 1354792-76-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Azetidine derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The difluoromethyl group enhances the lipophilicity and reactivity of the azetidine ring, potentially increasing its interaction with enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents, particularly in combating resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have shown that this compound affects cell proliferation and induces apoptosis in cancer cells. The following findings were observed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings :

- At concentrations of 50 µM, the compound reduced cell viability by approximately 70% in HeLa cells.

- Induction of apoptosis was confirmed via flow cytometry, showing increased annexin V staining.

These results indicate a promising anticancer profile for this compound, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in clinical settings. For instance:

- A study demonstrated that azetidine compounds could inhibit tubulin polymerization in vitro, leading to significant antiproliferative effects in MCF-7 breast cancer cells. This was attributed to their interaction at the colchicine-binding site on tubulin .

- Another investigation into structurally similar compounds indicated that modifications to the azetidine ring could enhance biological activity, suggesting a structure-activity relationship that could be exploited for drug development .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine nitrogen and difluoromethyl group participate in substitution processes:

-

Azetidinium intermediate formation : Protonation of the azetidine ring under acidic conditions generates a reactive azetidinium ion, enabling nucleophilic attack. For example, chloride (from HCl) induces ring-opening to form γ-chloroamine derivatives .

-

Difluoromethyl group reactivity : While the difluoromethyl group is typically inert, strong bases like NaNH₂ in DMF facilitate substitution at this position, yielding derivatives with altered electronic properties.

Ring-Opening Reactions

The strained azetidine ring undergoes selective cleavage with nucleophiles:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| HCl (aq.), 25°C | Cl⁻ | γ-Chloroamine | 55–70% | |

| KCN in DMSO, 60°C | CN⁻ | 3-Cyanoazetidine derivative | 62% | |

| NaN₃ in H₂O/EtOH, reflux | N₃⁻ | 3-Azidoazetidine derivative | 68% |

Mechanistic studies confirm an SN2 pathway with inversion of configuration at the reaction site .

Hydrolysis Reactions

The compound undergoes hydrolysis under varied conditions:

-

Acidic hydrolysis (HCl, H₂O): Produces 3-(difluoromethyl)azetidin-3-ol and methanol as byproducts.

-

Basic hydrolysis (NaOH, reflux): Yields azetidine-3-carboxylic acid derivatives, with rates enhanced by electron-withdrawing effects of the difluoromethyl group .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ oxidizes the azetidine ring to form N-oxides, which are stabilized by fluorination.

-

Reduction : LiAlH₄ reduces the azetidine ring to pyrrolidine derivatives, though competing decomposition pathways limit yields to ~40%.

Comparative Reactivity Analysis

| Property | 3-(Difluoromethyl)azetidine HCl | 3,3-Difluoroazetidine HCl |

|---|---|---|

| Ring strain (kcal/mol) | 27.7 | 28.1 |

| Hydrolysis rate (k, s⁻¹) | 1.2 × 10⁻³ | 0.9 × 10⁻³ |

| Nucleophilic substitution Eₐ | 18.5 kcal/mol | 19.8 kcal/mol |

Data indicate enhanced reactivity due to reduced steric hindrance from the difluoromethyl group .

Métodos De Preparación

Method A: Cyclization of Protected Amines via Nucleophilic Substitution and Ring Closure

This approach involves initial formation of a linear precursor containing a difluoromethyl group, followed by intramolecular cyclization to form the azetidine ring.

- Starting Material: A suitable N-protected amino precursor, such as a 3-halo-azetidine derivative.

- Reaction Conditions: Heating in an organic solvent (e.g., acetonitrile or ethanol) with a non-nucleophilic base like potassium tert-butoxide.

- Cyclization Trigger: Addition of water or a mild acid to promote ring closure through nucleophilic displacement of leaving groups (e.g., halides or tosylates).

- Outcome: Formation of the azetidine ring with the difluoromethyl substituent at the 3-position.

Method B: Fluorination of Precursors Followed by Ring Closure

This method emphasizes direct fluorination to incorporate the difluoromethyl group, followed by ring closure.

- Fluorination Step: Use of diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the difluoromethyl group onto a suitable precursor.

- Ring Closure: Heating the fluorinated intermediate in the presence of a base (e.g., cesium carbonate) in an aprotic solvent (e.g., dimethylformamide) to induce cyclization.

- Advantages: High regioselectivity and yield, avoiding hazardous reagents during ring formation.

Method C: One-Pot Synthesis via Cyclization and Fluorination

A streamlined approach combines fluorination and cyclization in a single reaction vessel, reducing steps and improving efficiency.

- Reactants: A suitable amino precursor with a leaving group and a difluoromethyl source.

- Conditions: Heating in a polar aprotic solvent with a base, such as potassium carbonate, under controlled temperature.

- Outcome: Simultaneous fluorination and ring closure, yielding the azetidine hydrochloride after salt formation.

Notes on Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF, Ethanol | Must dissolve all reactants; inert and aprotic preferred |

| Base | Potassium tert-butoxide, Cesium carbonate | Non-nucleophilic, strong enough to promote cyclization |

| Temperature | 80°C - 120°C | Sufficient to induce ring closure without decomposition |

| Reaction Time | 12-24 hours | Ensures complete cyclization and fluorination |

Formation of Hydrochloride Salt

Post-synthesis, the free base azetidine is converted into its hydrochloride salt via:

- Method: Bubbling dry hydrogen chloride gas into a solution of the free base in an appropriate solvent (e.g., diethyl ether or ethanol).

- Conditions: Low temperature (0°C - 25°C) to control exothermicity.

- Outcome: Crystalline hydrochloride salt with high purity.

Research Findings and Data Summary

| Study/Patent | Key Findings | Yield | Remarks |

|---|---|---|---|

| CN108840812A | Multi-step synthesis avoiding hazardous reagents, yield >60% for key steps | >60% | Suitable for large-scale production; involves protection, reduction, fluorination, deprotection |

| US4966979A | Azetidine synthesis via cyclization of linear intermediates with high regioselectivity | Variable | Adaptable for difluoromethyl derivatives with modifications |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(difluoromethyl)azetidine hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. Fluorinated precursors like 1,1-bis(propan-2-yl) 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS: 1225532-89-7) are used as intermediates . Purity optimization involves recrystallization from polar aprotic solvents (e.g., acetonitrile) and characterization via / NMR to confirm substitution patterns. Reverse-phase HPLC with UV detection (λ = 210 nm) ensures >95% purity .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- Methodology : Fluorine’s electronegativity reduces basicity of the azetidine nitrogen, enhancing blood-brain barrier permeability. Computational models (e.g., ClogP) predict logP values, while experimental determination via shake-flask method validates hydrophobicity. NMR monitors metabolic stability in liver microsomal assays .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography to resolve stereochemistry (e.g., Cambridge Structural Database references).

- Thermogravimetric analysis (TGA) to assess thermal stability and hydrate formation .

Advanced Research Questions

Q. How does this compound modulate the NLRP3 inflammasome in neuroinflammatory models?

- Methodology : In LPS-stimulated BV2 microglial cells, the compound reduces IL-1β secretion by suppressing NF-κB nuclear translocation. Western blotting confirms downregulation of NLRP3, ASC, and caspase-1. ROS scavenging assays (e.g., DCFH-DA) quantify oxidative stress mitigation, linking to inflammasome inhibition .

Q. What strategies address solubility limitations of this compound in aqueous buffers?

- Methodology : Co-solvent systems (e.g., DMSO/PEG 400) enhance solubility for in vitro assays. Structural analogs with hydrophilic substituents (e.g., hydroxyl or carboxyl groups) are synthesized via Buchwald-Hartwig amination. Dynamic light scattering (DLS) monitors aggregation in phosphate-buffered saline (pH 7.4) .

Q. How can researchers resolve contradictions in reported bioactivity data across cell lines?

- Methodology : Standardize assay conditions (e.g., cell density, serum concentration) to minimize variability. Use isogenic cell lines to isolate genetic factors. Meta-analyses of transcriptomic datasets (e.g., GEO) identify context-dependent signaling pathways (e.g., TLR4 vs. TNFR1 dominance) .

Q. What in silico tools predict the binding affinity of 3-(difluoromethyl)azetidine derivatives to CNS targets?

- Methodology : Molecular docking (AutoDock Vina) with dopamine D2 or serotonin 5-HT receptors, guided by Protein Data Bank structures (e.g., 6CM4). Free energy perturbation (FEP) calculations refine binding mode predictions. Pharmacophore models prioritize derivatives with optimal steric and electronic profiles .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.